molecular formula C10H7ClF3N3 B2898483 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline CAS No. 1006961-96-1

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

Cat. No.: B2898483
CAS No.: 1006961-96-1
M. Wt: 261.63
InChI Key: DSFUZJHFQZWAAD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-chloro-2-[3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N3/c11-6-2-1-3-7(15)9(6)17-5-4-8(16-17)10(12,13)14/h1-5H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFUZJHFQZWAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline depends on its specific application:

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₀H₇ClF₃N₃
  • Molecular Weight : 261.64 g/mol
  • CAS Number : 1006319-39-6
  • Purity : Typically ≥95% (as reported in commercial and synthetic contexts) .

Structural Features :
The compound consists of an aniline ring substituted at the 2-position with a 3-(trifluoromethyl)-1H-pyrazole group and at the 3-position with a chlorine atom. The trifluoromethyl (-CF₃) group confers high electronegativity and metabolic stability, while the chlorine influences electronic distribution and steric interactions .

Its analogs are explored as modulators of biological targets, including enzymes and receptors .

Structural Analogs and Substituent Effects

Key analogs are compared based on substituent position, functional groups, and physicochemical properties (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity Applications
Target Compound : 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline C₁₀H₇ClF₃N₃ 261.64 1006319-39-6 Cl (3-position), CF₃-pyrazole (2-position) 95% Agrochemicals, pharmaceuticals
3-Chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₀H₇ClF₃N₃ 261.64 1006467-61-3 Cl (4-position), CF₃-pyrazole (1-position) 95% Research intermediate
5-Fluoro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline C₁₄H₁₃F₄N₃ 299.27 937597-90-5 F (5-position), CF₃-tetrahydroindazole (2-position) 95% Bioactive molecule (steric effects)
4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline C₁₁H₈F₃N₅O 307.21 Not provided Oxadiazole ring, CF₃-pyrazole ≥95% Metabolic stability studies
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline C₁₀H₈F₃N₃ 227.19 Not provided No Cl substituent 95% Precursor for derivatization
Key Observations :

Fluorine substitution (e.g., 5-fluoro analog) introduces stronger electron-withdrawing effects, which may enhance reactivity but reduce solubility .

Incorporation of an oxadiazole ring (compound 17 in ) enhances metabolic stability due to the rigid, planar structure .

Trifluoromethyl vs. Methyl Groups :

  • Analogs with methyl groups (e.g., 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline) exhibit lower electronegativity, reducing metabolic stability compared to CF₃-containing compounds .

Biological Activity

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline, with the CAS number 1006961-96-1, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological profiles based on diverse research findings.

  • Molecular Formula : C10H7ClF3N3
  • Molecular Weight : 261.63 g/mol
  • CAS Number : 1006961-96-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of trifluoromethyl phenyl-pyrazole compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited low minimum inhibitory concentrations (MICs), indicating potent antimicrobial properties.

Compound MIC (µg/mL) Target Bacteria
This compound< 0.5Staphylococcus aureus
Other derivatives< 0.5Enterococcus faecalis

The compound has demonstrated a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation, which is crucial for treating infections associated with biofilms.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.

Compound IC50 (µM) Enzyme Target
This compound5.40 (COX-1), 0.01 (COX-2)COX enzymes

This compound's selectivity for COX-2 over COX-1 suggests it may have fewer gastrointestinal side effects compared to non-selective NSAIDs.

Case Studies

Several case studies have been conducted to assess the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    • A collection of pyrazole derivatives was synthesized and tested against various bacterial strains.
    • Results indicated that compounds similar to this compound were effective against resistant strains of bacteria.
  • Anti-inflammatory Research :
    • In vivo studies demonstrated significant reduction in inflammation markers in animal models treated with the compound.
    • The observed effects were comparable to those seen with standard anti-inflammatory drugs like diclofenac.

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